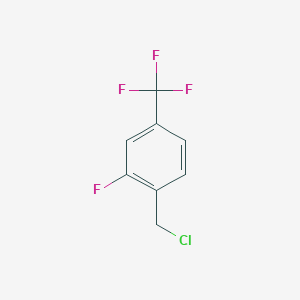

1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene

Übersicht

Beschreibung

The compound "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" is a fluorinated aromatic molecule that is of interest due to its potential applications in various chemical reactions and material science. The presence of both chloromethyl and trifluoromethyl groups on the benzene ring suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related fluorinated benzene compounds has been explored in several studies. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to yield perfluorocyclohexane derivatives, indicating that electrochemical methods can be effective for introducing fluorine atoms into aromatic compounds . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine suggests that fluorinated benzene derivatives can be used to create high-performance polymers . These methods could potentially be adapted for the synthesis of "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene."

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives can be quite complex, as demonstrated by the synthesis and crystal structure determination of a highly crowded fluorinated benzene . The presence of substituents like trifluoromethyl groups can significantly influence the molecular geometry and electronic properties of the benzene ring, which in turn affects the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Fluorinated benzene derivatives participate in various chemical reactions. For example, polychloro(trifluoromethyl)benzenes have been prepared by treating polychlorobenzenes with CCl3F and AlCl3, followed by conversion to their trichloromethyl analogues . The synthesis of benzothiazines as antimicrobial agents from trifluoromethyl-substituted benzenethiols and the use of a fluorinated triazinium compound for electrophilic aromatic substitution demonstrate the reactivity of such compounds in substitution reactions. These studies suggest that "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" could also undergo various substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. For instance, the synthesis of polyimides from a trifluoromethyl-substituted diamine resulted in materials with excellent thermal stability and low moisture absorption . The photochemical behavior of fluoro(trifluoromethyl)benzenes has also been studied, revealing insights into the fluorescence spectra and quenching mechanisms of these compounds . These findings suggest that "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" would likely exhibit unique physical and chemical properties that could be tailored for specific applications.

Wissenschaftliche Forschungsanwendungen

Progressive Direct Iodination of Alkyl Substituted Benzenes

This compound has been used in the progressive direct iodination of alkyl substituted benzenes, showcasing its utility in selective and effective iodination using elemental iodine activated by Selectfluor. The research highlights its application in introducing iodine atoms at the most electron-rich and sterically less hindered positions on the benzene ring, demonstrating a method to progressively bond up to three iodine atoms to target molecules bearing bulky alkyl groups (Stavber, Kralj, & Zupan, 2002).

Versatile Mediator or Catalyst in Organic Chemistry

Its role extends beyond iodination, as it acts as a versatile mediator or catalyst for various functionalizations of organic compounds. The compound is pivotal in selective and effective bromination, chlorination, nitration, and thiocyanation, among others. Its utility in benzylic functionalization and as a catalyst in regioselective ring opening of epoxides and cycloaddition reactions underscores its significance in organic synthesis (Stavber & Zupan, 2005).

Application in Synthesis of Fluorine-containing Polyetherimide

It has been utilized in the synthesis of novel fluorine-containing materials, such as polyetherimides, indicating its importance in developing materials with unique properties like high thermal stability and low moisture absorption. This showcases its application in materials science, particularly in creating high-performance polymers (Yu Xin-hai, 2010).

Development of Novel Poly(arylene ether)s

The compound also finds applications in the development of novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties, highlighting its role in creating polymers with high glass-transition temperatures and excellent thermal stability. These materials are significant for their potential applications in optical and electronic devices due to their transparency and thermal properties (Liaw et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring .

Mode of Action

The mode of action of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene is likely to involve free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position . The compound may interact with its targets by donating or accepting electrons, leading to changes in the chemical structure of the target .

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it could influence a variety of biochemical processes .

Result of Action

The compound’s potential to undergo reactions at the benzylic position suggests it could induce a variety of molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene . For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be influenced by light, heat, and storage conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGWHXAQEMXPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614282 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

CAS RN |

1000339-60-5 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)